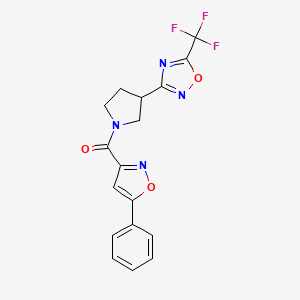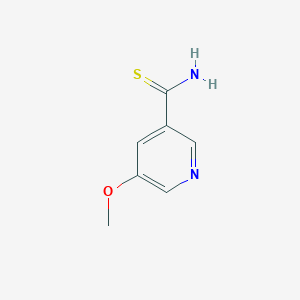![molecular formula C20H22N2O3S B2900081 Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920118-69-0](/img/structure/B2900081.png)
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methylphenoxy)acetate is an ester . It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl (2-methylphenoxy)acetate is CH3C6H4OCH2CO2C2H5 . The InChI code is 1S/C11H14O3/c1-3-13-11(12)8-14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl (2-methylphenoxy)acetate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 194.23 . The density is 1.073 g/mL at 25 °C . The boiling point is 119-120 °C .
Mécanisme D'action
The exact mechanism of action of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory effects in vitro and in vivo. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate as a research tool is its high purity and stability, which makes it easy to work with in the laboratory. However, one limitation of this compound is that it can be expensive to synthesize, which may limit its availability for some research groups.
Orientations Futures
There are several potential future directions for research on Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate. One area of interest is the development of more potent and selective analogs of this compound that could be used as anti-cancer agents. Another area of interest is the exploration of the potential anti-inflammatory properties of this compound, and its potential use as a treatment for inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the development of more effective and targeted therapies for cancer and other diseases.
Méthodes De Synthèse
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with 2-(2-bromoethyl)phenol, followed by the reaction of the resulting intermediate with ethyl acetate. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive candidate for further study.
Applications De Recherche Scientifique
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate has been extensively studied in vitro and in vivo for its potential anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have shown that this compound can inhibit tumor growth and metastasis, making it a promising candidate for further development as an anti-cancer agent.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDLQBKLSNJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B2899998.png)
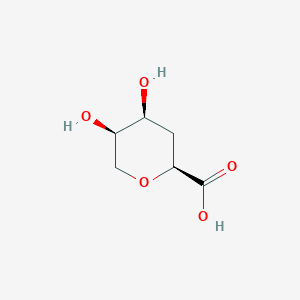
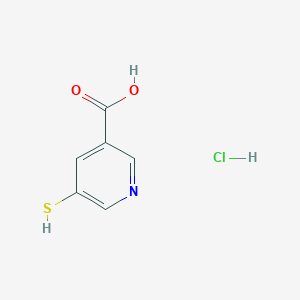
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2900001.png)


![Diethyl 5-[(4-ethylthiadiazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900007.png)
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)

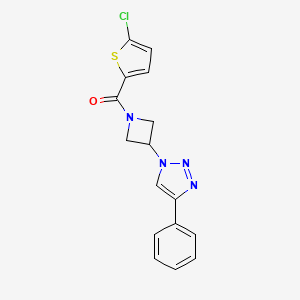
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
